BenchChemオンラインストアへようこそ!

1-Methyl-4-phenyl-5-nitroimidazole

Antibacterial MIC Anaerobic bacteria 5-Nitroimidazole SAR

1-Methyl-4-phenyl-5-nitroimidazole (CAS 14953-63-0) is a unique 5-nitroimidazole with a C-4 phenyl substituent, delivering up to 20-fold greater bactericidal potency than metronidazole in MIC assays. Its >1,000-fold lower cytotoxicity than the nitroso counterpart makes it an essential stable reference standard for nitroreductase activation studies. Ideal for medicinal chemistry SAR programs exploring non-classical substitution patterns and for developing LC-MS/MS methods requiring a well-characterized lipophilic retention time marker.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 14953-63-0
Cat. No. B3348001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-phenyl-5-nitroimidazole
CAS14953-63-0
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1[N+](=O)[O-])C2=CC=CC=C2
InChIInChI=1S/C10H9N3O2/c1-12-7-11-9(10(12)13(14)15)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyXRSIQFNWEQMSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-phenyl-5-nitroimidazole (CAS 14953-63-0) – Analytical Reference and Mechanistic Probe for Nitroimidazole Research


1-Methyl-4-phenyl-5-nitroimidazole (CAS 14953-63-0) is a synthetic 5-nitroimidazole derivative bearing a phenyl substituent at the C-4 position of the imidazole ring. With a molecular formula of C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol, this compound belongs to the nitroimidazole class historically exemplified by metronidazole and fexinidazole [1]. Unlike therapeutically established 5-nitroimidazoles that are typically substituted only at the N-1 and C-2 positions, the presence of a C-4 phenyl group confers distinct physicochemical properties, including a computed XLogP3 of 2.3 and a single rotatable bond, which differentiate it from more polar clinical analogs [1][2]. The compound has been employed as a key reference standard in mechanistic studies probing the reductive activation pathway of nitroimidazole prodrugs, serving as a stable nitroimidazole comparator against its highly reactive nitrosoimidazole counterpart [3].

Why 1-Methyl-4-phenyl-5-nitroimidazole Cannot Be Replaced by Common 5-Nitroimidazole Analogs in Research Applications


Within the 5-nitroimidazole class, the position and nature of ring substituents profoundly alter both antibacterial potency and activation mechanism. The C-4 phenyl substitution pattern of 1-methyl-4-phenyl-5-nitroimidazole produces a bactericidal profile that is quantitatively distinct from metronidazole: the compound exhibits up to approximately 20-fold greater potency in minimal inhibitory concentration (MIC) comparisons under anaerobic conditions and achieves equivalent bactericidal activity in E. coli viability assays at a 6-fold lower concentration (0.1 mM vs. 0.6 mM metronidazole) [1]. Critically, the regioisomeric 4-nitro analog (1-methyl-4-nitro-5-phenylimidazole) is essentially devoid of bactericidal activity, demonstrating that nitro group positioning—not merely its presence—dictates bioactivity [1]. The compound further serves as an essential negative control in nitrosoimidazole studies: it is at least 1,000-fold less cytotoxic to CHO cells and less mutagenic in the Ames TA100 assay than its homologous 5-nitrosoimidazole derivative, a quantitative window that enables clean interpretation of reduction-dependent activation experiments [2].

Quantitative Differentiation Evidence for 1-Methyl-4-phenyl-5-nitroimidazole Against Key Comparators


Antibacterial MIC Potency: 5-Nitro-4-phenyl vs. Metronidazole (Direct Head-to-Head)

Under anaerobic conditions, the minimal inhibitory concentration (MIC) of 1-methyl-4-phenyl-5-nitroimidazole (designated compound 4) was compared against metronidazole across multiple metronidazole-sensitive and -resistant bacterial strains. The 5-nitroimidazole 4 was found to be up to approximately 20 times more potent than metronidazole [1]. Additionally, in stationary-phase E. coli SR58 viability assays, 0.1 mM of compound 4 produced approximately the same bactericidal effect as 0.6 mM metronidazole, representing an approximately 6-fold molar potency advantage [1].

Antibacterial MIC Anaerobic bacteria 5-Nitroimidazole SAR

Regioisomer Specificity: 5-Nitro vs. 4-Nitro Positional Isomer Bactericidal Activity (Direct Head-to-Head)

E. coli DNA repair mutants were found to be sensitive to both 1-methyl-4-phenyl-5-nitroimidazole (compound 4) and metronidazole, but fairly resistant to the regioisomeric 1-methyl-4-nitro-5-phenylimidazole (compound 6) [1]. In quantitative viability assays, 0.1 mM of the 5-nitro isomer (4) produced sustained bactericidal activity, whereas the 4-nitro isomer (6) was essentially devoid of bactericidal activity even at 1.0 mM—a concentration close to its limit of solubility in the test medium [1].

Nitro group positional isomerism 4-Nitroimidazole inactivity Antibacterial SAR

Mammalian Cytotoxicity Differential: 5-Nitroimidazole vs. 5-Nitrosoimidazole (Direct Head-to-Head)

In a direct paired comparison, 1-methyl-4-phenyl-5-nitroimidazole (5-NO₂) was at least 1,000-fold less cytotoxic for Chinese hamster ovary (CHO) cells and at least 1,000-fold less mutagenic in the Ames tester strain TA100 than its homologous nitroso compound, 1-methyl-4-phenyl-5-nitrosoimidazole (5-NO) [1]. This finding was part of a broader investigation demonstrating that the high potency of nitrosoimidazoles contrasts sharply with the far lower mammalian cell toxicity of their parent nitroimidazoles, consistent with the nitroso species being a biologically active reduction intermediate [1].

Cytotoxicity Mutagenicity CHO cells Ames test Nitrosoimidazole

Bactericidal Kinetics: Parent Nitroimidazole vs. Nitrosoimidazole Activation Product (Direct Head-to-Head)

Comparison of killing kinetics revealed that 2 µM of 1-methyl-4-phenyl-5-nitrosoimidazole (compound 3) produced essentially the same bactericidal effect within 2 minutes as 100 µM of 1-methyl-4-phenyl-5-nitroimidazole (compound 4) achieved after 2 hours [1]. This approximately 50-fold concentration differential, combined with a ~60-fold acceleration in onset of action, provides kinetic evidence supporting the hypothesis that reduction of the nitro group to the nitroso oxidation state is the rate-limiting activation step for nitroimidazole bactericidal activity [1].

Bactericidal kinetics Nitroreductase activation Nitrosoimidazole

Physicochemical Differentiation: Computed Lipophilicity vs. Clinical 5-Nitroimidazoles (Cross-Study Comparable)

The C-4 phenyl substitution confers a computed XLogP3 of 2.3 on 1-methyl-4-phenyl-5-nitroimidazole [1], which is substantially higher than the XLogP3 of metronidazole (approximately -0.02) [2]. This >2.3 log unit increase in predicted lipophilicity is quantitatively consistent with the presence of the phenyl ring replacing the polar hydroxyethyl side chain found in metronidazole. The compound also possesses only a single rotatable bond (phenyl-imidazole linkage) [1], contrasting with the more flexible side chains of clinical nitroimidazoles.

Lipophilicity XLogP3 Drug-likeness Physicochemical profiling

Validated Research and Industrial Application Scenarios for 1-Methyl-4-phenyl-5-nitroimidazole (CAS 14953-63-0)


Mechanistic Probe in Nitroimidazole Reductive Activation Studies

1-Methyl-4-phenyl-5-nitroimidazole serves as the stable 5-nitroimidazole reference compound in paired experiments designed to dissect the reductive activation pathway of nitroimidazole prodrugs. In this application, the compound (designated 5-NO₂) is used alongside its homologous 5-nitrosoimidazole (5-NO) to demonstrate that the nitroso oxidation state is sufficient to account for bactericidal activity without further reduction [1]. The >1,000-fold cytotoxicity differential between the nitro and nitroso forms enables clean interpretation of mammalian cell toxicity data [2]. Researchers studying nitroreductase enzymology or designing hypoxia-activated prodrugs can use this compound as a well-characterized benchmark substrate whose activation kinetics, bactericidal profile, and mammalian toxicity have been quantitatively established against the nitroso control.

Nitroimidazole Structure-Activity Relationship (SAR) Reference Standard

In medicinal chemistry programs exploring nitroimidazole antibacterials or antiparasitics, 1-methyl-4-phenyl-5-nitroimidazole provides a unique SAR data point: it is substituted at the C-4 position, unlike clinical 5-nitroimidazoles (e.g., metronidazole, fexinidazole) that bear substituents only at N-1 and C-2 [1]. The compound's demonstrated bactericidal potency—up to 20-fold greater than metronidazole in MIC assays—validates that C-4 substitution with a phenyl group is compatible with, and may enhance, antibacterial activity [1]. Its positional isomer (1-methyl-4-nitro-5-phenylimidazole, compound 6) serves as a matched inactive control, confirming that the 5-nitro (not 4-nitro) configuration is the essential pharmacophoric element [1].

Nitroreductase Substrate Specificity and Resistance Mechanism Profiling

The differential sensitivity of DNA repair-proficient vs. DNA repair-deficient E. coli strains to 1-methyl-4-phenyl-5-nitroimidazole (compound 4), which parallels the pattern observed for metronidazole, establishes this compound as a tool for profiling bacterial nitroreductase substrate specificity [1]. The observation that a Bacteroides fragilis strain with diminished nitroreductase activity shows reduced sensitivity to both metronidazole and compound 4, while remaining fully sensitive to the pre-activated nitrosoimidazole, confirms that compound 4's antibacterial activity is nitroreductase-dependent [1]. This makes it a valuable probe for screening panels of nitroreductase variants or resistant clinical isolates.

Analytical Reference Standard for Nitroimidazole Metabolite Identification

Owing to its well-defined chromatographic properties (HPLC retention time, UV absorbance maximum at 330 nm) and its characterized stability in buffer and bacterial culture media [1], 1-methyl-4-phenyl-5-nitroimidazole can serve as an analytical reference standard in LC-MS/MS method development for nitroimidazole drug metabolism and pharmacokinetic studies. Its computed XLogP3 of 2.3 differentiates it chromatographically from more polar clinical nitroimidazoles [3], making it a suitable retention time marker and system suitability standard for reversed-phase HPLC methods designed to resolve nitroimidazole analogs spanning a range of lipophilicities.

Quote Request

Request a Quote for 1-Methyl-4-phenyl-5-nitroimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.